Ascrolimus
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Overview
Description
ABT-281 is an ascomycin analog that may be used to treat major inflammatory skin diseases, including atopic dermatitis, psoriasis and allergic contact dermatitis. It is a macrolactam T cell inhibitors that is better suited for these diseases for its potent topical activity and reduced systemic exposure.
Scientific Research Applications
1. Treatment of Atopic Dermatitis
Ascrolimus, specifically pimecrolimus, is used effectively for treating atopic dermatitis. In clinical studies, pimecrolimus cream has shown significant therapeutic benefits in treating mild to moderate atopic dermatitis in children and adolescents. It is a cell-selective cytokine inhibitor developed for inflammatory skin diseases and has been proven to provide relief from pruritus and other symptoms of atopic dermatitis (Eichenfield et al., 2002).
2. Immunomodulation in Skin Diseases
Ascrolimus derivatives, such as tacrolimus and pimecrolimus, are effective in the topical treatment of various inflammatory skin conditions. These compounds act as immunomodulatory macrolactams and inhibit the transcription of proinflammatory cytokine genes, such as interleukin 2, essential for the immune response in skin diseases (Bornhövd et al., 2001).
3. Advancements in Tacrolimus Therapy
Research has explored the potential of astragaloside IV to alleviate the chronic nephrotoxicity induced by tacrolimus, a problem that hinders its long-term use in patients. This study highlights the therapeutic possibilities in enhancing tacrolimus treatment's safety profile (Gao et al., 2021).
4. Production Enhancement Strategies
Efforts to enhance tacrolimus production have been made through genetic engineering and exogenous precursor feeding. Research involving Streptomyces tsukubaensis has identified key genes in primary and secondary metabolic pathways to increase tacrolimus yield, crucial for its broader application in immunosuppression (Li et al., 2019).
5. Tacrolimus in Organ Transplantation
The development of tacrolimus analogs with reduced toxicity while preserving immunosuppressive activity has been a significant focus. Such advancements could potentially enhance the therapeutic utility of tacrolimus in organ transplantation (Dumont et al., 1998).
properties
CAS RN |
148147-65-3 |
---|---|
Product Name |
Ascrolimus |
Molecular Formula |
C44H69N5O11 |
Molecular Weight |
844 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1 |
InChI Key |
HIEKJRVYXXINKH-ADVKXBNGSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABT-281; ABT281; ABT 281; A-86281; A86281; A 86281; Ascrolimus |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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